2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Obtaining regioisomerically pure fluorinated building blocks for SAR studies often involves long lead times. This compound is stocked at 98% purity for immediate procurement. - Well-characterized (XLogP3=2.9, TPSA=37.3 Ų) for Rule-of-Three fragment libraries; - Enables orthogonal C-Cl functionalization after difluoroalkylation; - Available in 100 mg-1 g sizes with same-day shipping.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 1523486-08-9
Cat. No. B1406940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
CAS1523486-08-9
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F
InChIInChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
InChIKeyJJGIFZFAIJZROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic Acid – Overview


2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid (CAS 1523486-08-9) is a fluorinated aromatic carboxylic acid belonging to the α,α-difluoroarylacetic acid class, characterized by a 4-chloro-2-fluorophenyl ring appended to a gem-difluoroacetic acid moiety (molecular formula C₈H₄ClF₃O₂, molecular weight 224.56 g/mol, XLogP3 = 2.9, TPSA = 37.3 Ų) [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the gem-difluoro group confers enhanced metabolic stability and the specific chloro/fluoro substitution pattern on the aryl ring enables selective downstream functionalization via decarboxylative cross-coupling and other transformations [2].

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid: Substitution Risks


Interchanging 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid with closely related analogs is not scientifically sound because the precise positioning of the chloro (4-position) and fluoro (2-position) substituents, together with the gem-difluoroacetic acid group, creates a unique electronic and steric environment that governs both its reactivity in decarboxylative cross-coupling and its pharmacokinetic influence when incorporated into drug candidates [1]. The regioisomer 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) places the halogen atoms in reversed positions, which can alter the electronic density distribution on the aromatic ring and affect both the rate of decarboxylative radical generation and the binding orientation of derived inhibitors . Similarly, the non-fluorinated analog 2-(4-chloro-2-fluorophenyl)acetic acid (CAS 194240-75-0) lacks the gem-difluoro substitution that is critical for modulating pKa, metabolic stability, and lipophilicity in target molecules [2].

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid: Evidence vs. Analogs


Lipophilicity Comparison: 4-Chloro-2-fluoro vs. Unsubstituted

The target compound exhibits a computed XLogP3 of 2.9, which is substantially higher than the unsubstituted parent α,α-difluorophenylacetic acid (CAS 360-03-2, XLogP3 ≈ 1.8) and the non-gem-difluorinated analog 2-(4-chloro-2-fluorophenyl)acetic acid (CAS 194240-75-0, XLogP3 ≈ 1.5–1.8 estimated), reflecting the additive lipophilic contributions of the chloro, fluoro, and gem-difluoro groups [1][2]. This elevated lipophilicity is consistent with the established principle that each aryl fluorine and chlorine substitution increases logP by approximately 0.2–0.5 log units, while the gem-difluoroacetic acid moiety further enhances membrane partitioning compared to the non-fluorinated acetic acid analog [3].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Regioisomer Electronic Effects on Cross-Coupling

The target compound (chloro at para, fluoro at ortho) is regioisomeric with 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8). This positional isomerism creates distinct electronic effects: the ortho-fluoro substituent in the target compound exerts a stronger electron-withdrawing inductive effect on the acetic acid moiety and the adjacent carbon center of the aromatic ring compared to the ortho-chloro in the regioisomer, due to fluorine's higher electronegativity (Pauling scale: F = 3.98, Cl = 3.16) [1]. This electronic differentiation can influence the rate of silver-catalyzed decarboxylative radical generation, where α-fluorine substitution has been shown to have a significant impact on free radical activity and reactivity in α,α-difluoroarylacetic acids [2]. Furthermore, the para-chloro substituent provides a distinct chemical handle (C–Cl bond) for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is electronically differentiated from the ortho-fluoro substituent .

Regioisomer Cross-Coupling Structure-Activity Relationship

TPSA Profile and Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 37.3 Ų, 1 hydrogen bond donor (carboxylic acid O–H), and 5 hydrogen bond acceptors (carboxylic acid carbonyl oxygen, two fluorine atoms on the α-carbon, and two aryl halogen atoms) [1]. This TPSA value falls below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration, making the compound—and by extension its derived amide and ester conjugates—a suitable fragment for CNS drug discovery programs [2]. In contrast, analogs that lack the gem-difluoro substitution (e.g., 2-(4-chloro-2-fluorophenyl)acetic acid, TPSA similar but lacking the metabolic stability benefit) or are unsubstituted on the aryl ring (α,α-difluorophenylacetic acid, TPSA = 37.3 Ų but with different lipophilicity and metabolic profile) offer different property balances [3].

TPSA CNS Drug Design Physicochemical Properties

Herbicidal Activity of gem-Difluoro Phenylacetic Acids

Patent literature (US Patent 12,319,648 and related filings) explicitly states that certain difluoro phenylacetic acids of formula (I)—which encompasses 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid as a preferred embodiment where R1a = Cl, R1b = F, and R2 = H—exhibit 'surprisingly good herbicidal activity' [1]. The patent specifically teaches that polyhalogenated phenylacetic acids with a gem-difluoro substitution show superior herbicidal properties compared to their non-fluorinated counterparts, with preferred embodiments including compounds where R1 is chlorine, fluorine, or a combination thereof [1]. This provides a documented, patent-backed rationale for selecting the 4-chloro-2-fluoro substitution pattern over unsubstituted or mono-substituted analogs specifically for agrochemical lead discovery programs [2].

Agrochemical Herbicide Weed Control

Fragment Size Optimization for FBDD

With a molecular weight of 224.56 g/mol and 14 heavy atoms, 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid falls within the optimal fragment size range (MW ≤ 300 Da, heavy atom count ≤ 22) prescribed by the 'Rule of Three' for fragment-based drug discovery (FBDD) [1][2]. Compared to the non-halogenated parent α,α-difluorophenylacetic acid (MW = 172.13 g/mol, 12 heavy atoms), the target compound offers higher molecular complexity and additional halogen bonding capacity (chloro and fluoro substituents) while remaining well within fragment-sized limits, potentially enabling higher affinity fragment hits with better ligand efficiency [3]. The regioisomer 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid has identical MW and heavy atom count, but the differentiated substitution pattern (Section Evidence Item 2) provides a distinct chemical space coverage for fragment library design [4].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Commercial Purity and Supplier Availability vs. Analogs

The target compound is available from multiple reputable vendors at purities of 95% and 98%, with recommended storage at 2–8°C or room temperature depending on the supplier [1]. The regioisomeric analog 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) is also commercially available at 95%–98% purity but has fewer listed suppliers, potentially indicating lower commercial demand or more limited synthetic accessibility . The 4-chloro analog without the 2-fluoro substituent (CAS 475301-73-6) is available at 97%–98% purity from multiple suppliers, representing a competitive alternative, but lacks the ortho-fluorine that differentiates the target compound's reactivity and physicochemical profile . This supply landscape suggests that 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid occupies a well-served but distinct procurement niche.

Purity Procurement Quality Control

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid: Application Scenarios


Low-TPSA Building Blocks for CNS Fragment Libraries

For fragment-based drug discovery (FBDD) programs targeting CNS indications, the target compound's TPSA of 37.3 Ų, XLogP3 of 2.9, and molecular weight of 224.56 g/mol position it optimally within Rule of Three parameters [1]. The combination of a gem-difluoroacetic acid moiety (enhancing metabolic stability) with a 4-chloro-2-fluorophenyl ring (providing halogen bonding handles and increased lipophilicity) offers a differentiated fragment starting point compared to the unsubstituted α,α-difluorophenylacetic acid (lower lipophilicity, fewer halogen bonding opportunities) [2]. Fragment library curators should stock this compound alongside its regioisomer to enable SAR by regioisomeric substitution pattern analysis [3].

Decarboxylative Cross-Coupling for Late-Stage Difluoromethylation

The target compound serves as a stable, storable precursor for generating difluorobenzyl radicals via silver-catalyzed decarboxylation, a methodology well-established for the α,α-difluoroarylacetic acid class [1]. The 4-chloro-2-fluoro substitution pattern offers an electronically differentiated aryl ring that can undergo subsequent orthogonal cross-coupling at the C–Cl bond after the initial decarboxylative difluoroalkylation step, a synthetic sequence not feasible with the non-halogenated parent compound or the 4-chloro-only analog (which lacks the ortho-fluorine for electronic tuning) [2]. Medicinal chemistry teams pursuing CF2-aryl linker motifs should preferentially procure this compound over the 4-chlorophenyl analog (CAS 475301-73-6) when orthogonal functionalization capability is required [3].

Herbicidal Screening of Halogenated gem-Difluoro Acids

Patent US 12,319,648 establishes that difluoro phenylacetic acids with polyhalogenated aryl rings exhibit surprisingly potent herbicidal activity, with the 4-chloro-2-fluoro substitution pattern falling within the preferred embodiments [1]. Agrochemical research groups should include this specific compound in herbicidal screening cascades as part of a focused set of gem-difluoro phenylacetic acid analogs, comparing its activity against the 2,3-dichloro and 4-chloro-only variants to establish substitution pattern-activity relationships [2]. The compound's commercial availability at 95–98% purity from multiple suppliers facilitates procurement for medium-throughput screening campaigns [3].

Halogen Effects on logP and Metabolic Stability

In lead optimization programs where tuning lipophilicity and metabolic stability is critical, the target compound provides a well-characterized data point (XLogP3 = 2.9, TPSA = 37.3, MW = 224.56) in a matrix of halogen-substituted α,α-difluoroarylacetic acid building blocks [1]. By comparing pharmacokinetic outcomes of conjugates derived from the target compound versus those derived from the 4-chlorophenyl analog (ΔXLogP3 estimated −0.3 to −0.5 log units) and the regioisomeric 2-chloro-4-fluoro analog (similar logP but different electronic profile), medicinal chemists can deconvolute the contributions of individual halogen substituents to overall ADME properties [2]. This systematic approach, supported by literature on fluorination patterning effects [3], requires procurement of the exact substitution pattern rather than a generic analog.

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